molecular formula C10H20N2O B3418009 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol CAS No. 1184385-01-0

2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol

Cat. No.: B3418009
CAS No.: 1184385-01-0
M. Wt: 184.28 g/mol
InChI Key: KSEWRJQNDCCSEU-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol is a chemical compound with the molecular formula C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol It is characterized by the presence of a cyclopentanol ring substituted with a 4-aminopiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4-aminopiperidine under specific conditions. One common method includes the reduction of the intermediate ketone to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through distillation or recrystallization to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated cyclopentane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminopiperidin-1-yl)cyclohexanol
  • 2-(4-Aminopiperidin-1-yl)cycloheptanol
  • 2-(4-Aminopiperidin-1-yl)cyclooctanol

Uniqueness

2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs with larger ring sizes, this compound may exhibit different reactivity and binding affinity to molecular targets, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-8-4-6-12(7-5-8)9-2-1-3-10(9)13/h8-10,13H,1-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEWRJQNDCCSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N2CCC(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184385-01-0
Record name 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol
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2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol
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2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol

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